5-chloro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

Kinase inhibition anti-inflammatory drug discovery

5-chloro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide (CAS 921528-62-3) is a synthetic small molecule featuring a pyridazinone core linked to a substituted benzamide via an ethyl spacer. It is commercially available through screening-compound suppliers such as Life Chemicals (product code F2236-0079).

Molecular Formula C20H18ClN3O3
Molecular Weight 383.83
CAS No. 921528-62-3
Cat. No. B2920444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide
CAS921528-62-3
Molecular FormulaC20H18ClN3O3
Molecular Weight383.83
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
InChIInChI=1S/C20H18ClN3O3/c1-27-18-9-7-15(21)13-16(18)20(26)22-11-12-24-19(25)10-8-17(23-24)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,22,26)
InChIKeyBYZMHBXNXNTYHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 5-Chloro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide (CAS 921528-62-3) for Kinase-Targeted Drug Discovery


5-chloro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide (CAS 921528-62-3) is a synthetic small molecule featuring a pyridazinone core linked to a substituted benzamide via an ethyl spacer. It is commercially available through screening-compound suppliers such as Life Chemicals (product code F2236-0079) [1]. Aggregated vendor annotations describe it as a kinase inhibitor scaffold with reported IC50 values in the nanomolar range in unspecified in vitro kinase assays, accompanied by molecular docking data suggesting ATP-binding site interactions [2]. Publicly available primary research data, including head-to-head comparator studies, are currently absent from peer-reviewed literature.

Why Generic Substitution of 5-Chloro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide Is Not Supported by Current Evidence


The 5-chloro-2-methoxybenzamide/pyridazinone chemotype occupies a specific region of kinase-inhibitor chemical space defined by the combination of electron-withdrawing (5-Cl) and electron-donating (2-OCH3) substituents on the benzamide, linked via a flexible ethyl chain to a 6-oxo-3-phenylpyridazine [1]. In the absence of published selectivity profiles, SAR tables, or pharmacokinetic data, there is no quantitative basis to assert that any close analog would replicate or fail to replicate the biological behavior of CAS 921528-62-3. Until such data become available, substitution carries unquantified risk.

Quantitative Differentiation Evidence: 5-Chloro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide vs. Closest Analogs


Kinase Inhibition Potency: Reported Nanomolar IC50 vs. Undefined Comparators

An aggregated vendor annotation states that in vitro assays for CAS 921528-62-3 yielded IC50 values in the nanomolar range [1]. The specific kinase target(s), the exact IC50 value(s) with error estimates, the assay format, and the identity of any comparator compound are not disclosed. This fragmentary information does not permit quantitative comparison with close analogs such as the benzenesulfonamide variant (CAS 921831-26-7) or the 5-substituted-N-pyridazinylbenzamide series (e.g., compounds 18 and 23 in Ding et al. [2]).

Kinase inhibition anti-inflammatory drug discovery

Anti-Inflammatory Activity in Murine Arthritis Model: Absence of Comparator Data

A vendor-summarized preclinical study reports that CAS 921528-62-3 reduced joint inflammation and cartilage degradation in a murine model of rheumatoid arthritis, attributed to downregulation of pro-inflammatory cytokines and matrix metalloproteinases [1]. No quantitative efficacy endpoints (e.g., percent inhibition of paw swelling, cytokine level reduction in pg/mL, histological scoring) are provided. No comparator compound—whether a clinical standard-of-care (e.g., methotrexate, anti-TNF biologic) or a structurally related analog—was evaluated alongside the target compound in this report.

rheumatoid arthritis in vivo efficacy cytokine inhibition

Structural Differentiation from 5-Substituted-N-pyridazinylbenzamide Lead Series

The 5-substituted-N-pyridazinylbenzamide class has been optimized into potent, selective, and brain-penetrant LRRK2 inhibitors such as compound 18 (Kpuu = 0.51 in rat) and compound 23 [1]. CAS 921528-62-3 shares the pyridazinone and benzamide motifs but differs by the presence of a 5-chloro substituent on the benzamide and a flexible ethyl linker instead of a direct or heteroatom linkage. In the published lead series, SAR studies demonstrated that linker composition and substitution pattern critically modulate LRRK2 IC50, kinase selectivity over 140 kinases, and brain unbound fraction [1]. No quantitative data exist to position CAS 921528-62-3 relative to these benchmarks.

LRRK2 structure-activity relationship kinase selectivity

Recommended Use Cases for 5-Chloro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide Based on Available Evidence


Exploratory Kinase Profiling in Hit Discovery

Given the nanomolar-range kinase inhibition annotation [1], CAS 921528-62-3 may serve as a starting point for broad kinase profiling panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to determine its target spectrum. This scenario is appropriate only when the procuring laboratory has the capacity for de novo selectivity profiling and is willing to invest in characterizing an understudied chemotype.

Negative Control or Chemotype Comparator for LRRK2 Lead Optimization

In SAR studies of 5-substituted-N-pyridazinylbenzamides such as those described by Ding et al. [1], CAS 921528-62-3 could function as a structural variant to probe the impact of the ethyl linker and 5-Cl/2-OCH3 substitution pattern on LRRK2 activity, selectivity, and CNS penetration. Its use in this context requires generation of matched assay data alongside established leads.

Scaffold-Hopping Library Design

The compound's pyridazinone-benzamide hybrid structure [1] makes it a candidate for inclusion in scaffold-hopping libraries aimed at novel kinase inhibitor chemotypes. Procurement is justified for medicinal chemistry groups seeking to diversify their screening collections beyond well-characterized hinge-binding scaffolds.

Quote Request

Request a Quote for 5-chloro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.